2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features multiple heterocyclic rings, including furan, pyridazine, tetrahydrofuran, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Synthesis of Furan Derivative: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Pyridazine Derivative: The pyridazine ring can be formed via the condensation of hydrazine with 1,4-diketones.
Synthesis of Tetrahydrofuran Derivative: Tetrahydrofuran can be synthesized through the hydrogenation of furan.
Synthesis of Thiadiazole Derivative: Thiadiazole rings are typically synthesized through the cyclization of thiosemicarbazides with carbon disulfide.
The final step involves the coupling of these heterocyclic intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be studied for its potential bioactivity, including antimicrobial, antiviral, or anticancer properties.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the thiadiazole and tetrahydrofuran rings.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the furan and pyridazine rings.
Uniqueness
The uniqueness of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of multiple heterocyclic rings, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15N5O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N5O4S/c22-13(17-16-19-18-15(26-16)12-4-2-8-25-12)9-21-14(23)6-5-10(20-21)11-3-1-7-24-11/h1,3,5-7,12H,2,4,8-9H2,(H,17,19,22) |
InChI Key |
PAPHJGMMHGJBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.